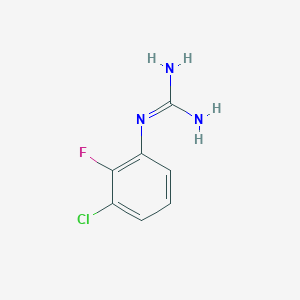
1-(3-Chloro-2-fluorophenyl)guanidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Chloro-2-fluorophenyl)guanidine is an organic compound that belongs to the class of guanidines It is characterized by the presence of a guanidine group attached to a phenyl ring substituted with chlorine and fluorine atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloro-2-fluorophenyl)guanidine can be achieved through several methods. One common approach involves the reaction of 3-chloro-2-fluoroaniline with cyanamide in the presence of a base, such as sodium hydroxide, to form the desired guanidine derivative. The reaction typically proceeds under mild conditions and yields the target compound in good purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process can be optimized for higher yields and purity by controlling reaction parameters such as temperature, concentration, and reaction time.
化学反应分析
Types of Reactions
1-(3-Chloro-2-fluorophenyl)guanidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The guanidine group can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be employed.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylguanidines, while coupling reactions can produce biaryl derivatives.
科学研究应用
1-(3-Chloro-2-fluorophenyl)guanidine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in studies to investigate the biological activity of guanidine derivatives and their interactions with biological targets.
Industrial Applications: The compound can be used in the development of agrochemicals and other industrial products.
作用机制
The mechanism of action of 1-(3-Chloro-2-fluorophenyl)guanidine involves its interaction with specific molecular targets. The guanidine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects.
相似化合物的比较
Similar Compounds
- 1-(2-Chloro-4-fluorophenyl)guanidine
- 1-(4-Chloro-2-fluorophenyl)guanidine
- 1-(3-Chloro-4-fluorophenyl)guanidine
Uniqueness
1-(3-Chloro-2-fluorophenyl)guanidine is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of both chlorine and fluorine atoms provides distinct electronic and steric properties, making it a valuable compound for various applications.
属性
分子式 |
C7H7ClFN3 |
|---|---|
分子量 |
187.60 g/mol |
IUPAC 名称 |
2-(3-chloro-2-fluorophenyl)guanidine |
InChI |
InChI=1S/C7H7ClFN3/c8-4-2-1-3-5(6(4)9)12-7(10)11/h1-3H,(H4,10,11,12) |
InChI 键 |
VMQUDCGXXKTWBN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1)Cl)F)N=C(N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



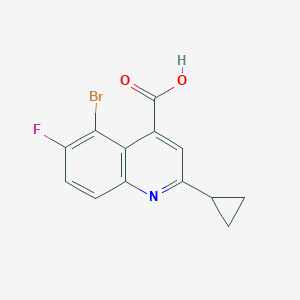

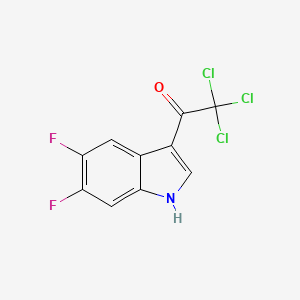
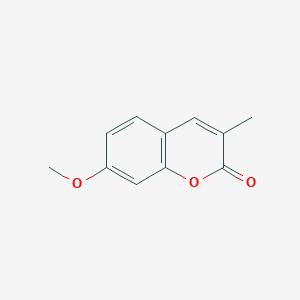
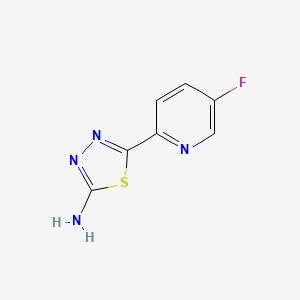
![Bis[(3-chlorophenyl)thio]methane](/img/structure/B13704578.png)
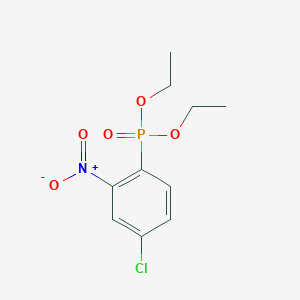


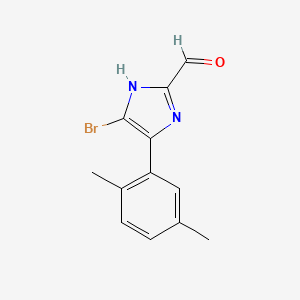


![Ethyl 6-Bromo-3-[(4-methoxybenzyl)oxy]-5-methylpyrazine-2-carboxylate](/img/structure/B13704620.png)
